molecular formula C17H17F3N4O2S B2487200 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide CAS No. 1021253-40-6

4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide

Cat. No. B2487200
CAS RN: 1021253-40-6
M. Wt: 398.4
InChI Key: BJVUUCOCSUJZSK-UHFFFAOYSA-N
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Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and immune cell activation. Specifically, this compound A has been shown to inhibit the activity of the NF-κB pathway, which is a key signaling pathway involved in inflammation and immune cell activation. Additionally, this compound A has been shown to inhibit the activity of the JAK/STAT pathway, which is a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound A has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can inhibit cell growth and induce cell death. In immune cells, this compound A has been shown to regulate the activity of cytokines and chemokines, which are key mediators of inflammation and immune cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A in lab experiments is its specificity for certain signaling pathways, such as the NF-κB and JAK/STAT pathways. This specificity allows researchers to study the effects of this compound A on specific cellular processes and signaling pathways. However, one of the limitations of using this compound A in lab experiments is its potential toxicity, as high doses of this compound A have been shown to be toxic to cells.

Future Directions

There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A, including the development of more efficient synthesis methods, the identification of new targets for this compound A, and the exploration of its potential applications in other fields, such as neurobiology and infectious disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential side effects in vivo.
Conclusion:
In conclusion, this compound A is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for certain signaling pathways and its ability to induce cell cycle arrest and apoptosis make it a promising candidate for further research in the fields of cancer biology and immunology. However, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.

Synthesis Methods

4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A can be synthesized through a multi-step process that involves the reaction of various reagents, including pyridazine, trifluoromethyl phenylbutanone, and thioacetamide. The synthesis method for this compound A has been described in detail in several research articles, and it typically involves a combination of organic synthesis techniques, such as refluxing and column chromatography.

Scientific Research Applications

4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)butanamide A has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and immunology. In cancer biology, this compound A has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. In immunology, this compound A has been shown to have immunomodulatory effects and can regulate the activity of immune cells, such as T cells and macrophages.

properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-11(25)21-14-8-9-16(24-23-14)27-10-2-3-15(26)22-13-6-4-12(5-7-13)17(18,19)20/h4-9H,2-3,10H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVUUCOCSUJZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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